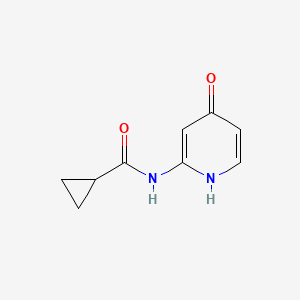

N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide

CAS No.: 1529768-77-1

Cat. No.: VC3099517

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1529768-77-1 |

|---|---|

| Molecular Formula | C9H10N2O2 |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | N-(4-oxo-1H-pyridin-2-yl)cyclopropanecarboxamide |

| Standard InChI | InChI=1S/C9H10N2O2/c12-7-3-4-10-8(5-7)11-9(13)6-1-2-6/h3-6H,1-2H2,(H2,10,11,12,13) |

| Standard InChI Key | BHZRRFWBVRDBRO-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)NC2=CC(=O)C=CN2 |

| Canonical SMILES | C1CC1C(=O)NC2=CC(=O)C=CN2 |

Introduction

Chemical Structure and Properties

N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide is characterized by a cyclopropane ring connected to a 4-hydroxypyridine moiety through an amide linkage. This structural arrangement confers specific chemical and biological properties that are of interest to researchers in medicinal chemistry.

Structural Identifiers

The compound possesses the following chemical identifiers:

| Parameter | Value |

|---|---|

| IUPAC Name | N-(4-oxo-1H-pyridin-2-yl)cyclopropanecarboxamide |

| CAS Registry Number | 1529768-77-1 |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| InChI | InChI=1S/C9H10N2O2/c12-7-3-4-10-8(5-7)11-9(13)6-1-2-6/h3-6H,1-2H2,(H2,10,11,12,13) |

| InChI Key | BHZRRFWBVRDBRO-UHFFFAOYSA-N |

Physical Properties

The compound typically appears as a crystalline solid at room temperature. Its hydroxyl and amide functional groups make it capable of forming hydrogen bonds, potentially affecting its solubility in various solvents and its interactions with biological systems.

Synthesis Methods

Several methods can be employed for the synthesis of N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide and related compounds. Based on current organic chemistry procedures, the following approaches are documented.

Amide Formation from Carboxylic Acids

One potential synthetic route involves the formation of an amide bond between cyclopropanecarboxylic acid and 4-hydroxypyridin-2-amine:

-

Activation of cyclopropanecarboxylic acid using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole)

-

Reaction with 4-hydroxypyridin-2-amine in an appropriate solvent system

Column Chromatography Purification

The purification of N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide typically involves:

"The pure products were obtained by flash column chromatography on silica gel (silica gel 300-400 mesh; gradient elution with hexane and ethyl acetate, 50:1 to 20:1)" .

Alternative Synthesis Approach

An alternative approach for the synthesis of related N-heterocyclic amides involves:

-

Preparation of N-aryloxyamines from N-hydroxyphthalimide

-

Reaction with acid anhydrides to form the corresponding amides

Spectroscopic Characterization

Compounds of this class are typically characterized using various spectroscopic techniques. For related cyclopropanecarboxamide derivatives, the following spectral data has been reported:

NMR Spectroscopy

For similar compounds such as N-(4-hydroxyphenyl)cyclopropanecarboxamide:

"¹H NMR (600 MHz, DMSO-d6) δ 9.90 (s, 1H), 9.13 (s, 1H), 7.36 – 7.32 (m, 2H), 6.68 – 6.64 (m, 2H), 1.70 (m, 1H), 0.76 – 0.71 (m, 4H); ¹³C NMR (151 MHz, DMSO-d6) δ 170.82, 153.05, 131.15, 120.75, 115.01, 14.34, 6.77" .

While these values are for a related compound, they provide insights into the expected spectral patterns for N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide.

Biological Activity and Applications

Research Applications

The compound is primarily used in pharmaceutical research as:

-

A building block for more complex molecules

-

A research tool for studying structure-activity relationships

Research Findings

Structure-Activity Relationships

The 4-hydroxy-2-pyridine moiety is an important pharmacophore found in several bioactive compounds. The hydroxy group can serve as both hydrogen bond donor and acceptor, enhancing interactions with biological targets. The cyclopropane ring provides conformational rigidity that can enhance binding specificity to target proteins .

Comparison with Similar Compounds

A comparison with similar cyclopropanecarboxamide derivatives reveals structural relationships that may inform future research:

| Compound | Molecular Formula | Structural Difference |

|---|---|---|

| N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide | C₉H₁₀N₂O₂ | Base structure |

| N-(4-hydroxyphenyl)cyclopropanecarboxamide | C₁₀H₁₁NO₂ | Phenyl vs. pyridyl ring |

| N-(4-anilinopyridin-2-yl)cyclopropanecarboxamide | C₁₅H₁₅N₃O | Additional aniline group |

| N-[4-(pyridin-4-ylamino)pyridin-2-yl]cyclopropanecarboxamide | C₁₄H₁₄N₄O | Additional pyridyl-amino group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume